![molecular formula C14H11ClN2O7 B12569375 Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate CAS No. 201735-85-5](/img/structure/B12569375.png)
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, with a methyl group at the 5-position and a nitrophenyl group at the 2-position. The perchlorate anion is associated with the pyridinium cation, contributing to the compound’s stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate typically involves the cyclization of N-phenacyl-2-pyridones. This process can be initiated by the phenacylation of 2-pyridones, followed by cyclization in the presence of mineral acids . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alkoxides, leading to the formation of functionalized indolizines.
Cyclization: In acidic media, the compound can undergo cyclization to form aza[3.3.2]cyclazines.
Oxidation and Reduction: The compound is prone to oxidation, especially in the presence of air, and can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Ammonia, hydrazine, and secondary amines are commonly used in reactions with this compound.
Acids: Mineral acids are often employed to facilitate cyclization reactions.
Major Products Formed
Indolizines: Formed through nucleophilic substitution reactions.
Aza[3.3.2]cyclazines: Resulting from cyclization in acidic media.
Imidazo[1,2-a]pyridines: Produced in reactions with ammonia.
Wissenschaftliche Forschungsanwendungen
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate involves its interaction with nucleophiles and electrophiles. The compound’s reactivity is influenced by the electron-withdrawing nitrophenyl group and the electron-donating methyl group, which modulate its chemical behavior. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolo[3,2-a]pyridines: Share a similar core structure but differ in substituent groups.
Indolizines: Formed from the reaction of Oxazolo[3,2-a]pyridinium salts with nucleophiles.
Cyclazines: Result from the cyclization of Oxazolo[3,2-a]pyridinium compounds in acidic media.
Uniqueness
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate is unique due to its specific substituent groups, which confer distinct reactivity and stability. The presence of the nitrophenyl group enhances its electron-withdrawing capacity, making it more reactive towards nucleophiles compared to other similar compounds .
Eigenschaften
CAS-Nummer |
201735-85-5 |
|---|---|
Molekularformel |
C14H11ClN2O7 |
Molekulargewicht |
354.70 g/mol |
IUPAC-Name |
5-methyl-2-(4-nitrophenyl)-[1,3]oxazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C14H11N2O3.ClHO4/c1-10-3-2-4-14-15(10)9-13(19-14)11-5-7-12(8-6-11)16(17)18;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
ZDOXWCXOZJFOQV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+]2C=C(OC2=CC=C1)C3=CC=C(C=C3)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)
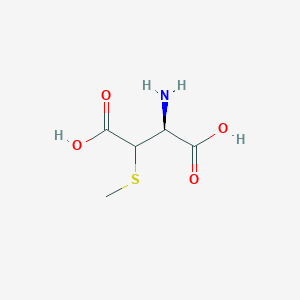

![Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl-](/img/structure/B12569308.png)
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate](/img/structure/B12569313.png)
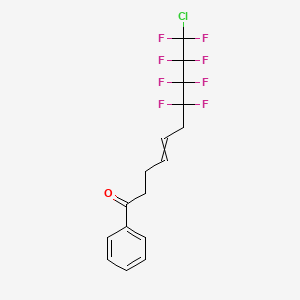
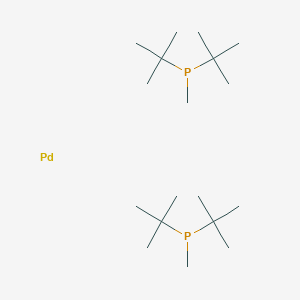
![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)
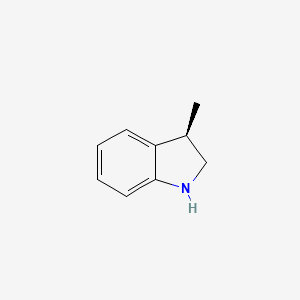



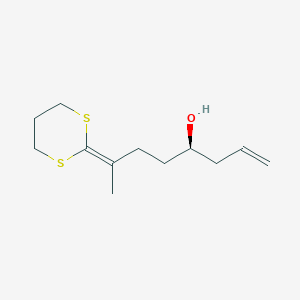
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
